molecular formula C7H7ClO2S2 B2959875 3-(methylsulfanyl)benzene-1-sulfonyl chloride CAS No. 60036-46-6

3-(methylsulfanyl)benzene-1-sulfonyl chloride

Cat. No.: B2959875
CAS No.: 60036-46-6
M. Wt: 222.7
InChI Key: KBUQEVOIQNUKPC-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)benzene-1-sulfonyl chloride (CAS 60036-46-6) is a sulfur-containing aromatic compound with the molecular formula C 7 H 7 ClO 2 S 2 and a molecular weight of 222.7 g/mol . Its structure features a methylsulfanyl group (-SCH 3 ) at the meta position relative to a highly reactive sulfonyl chloride group (-SO 2 Cl) . This reagent is a valuable building block in organic and medicinal chemistry research, primarily functioning as an electrophile in nucleophilic substitution reactions. The primary research application of this compound is in the synthesis of sulfonamide derivatives through its reaction with primary and secondary amines . The resulting sulfonamides are a critical class of compounds in pharmaceutical research and drug discovery. Additionally, the sulfonyl chloride group can react with alcohols to form sulfonate esters . The methylsulfanyl group on the benzene ring offers a site for further functionalization; it can act as a leaving group in nucleophilic aromatic substitution or be oxidized to a sulfone, which can alter the electronic properties of the ring and its subsequent reactivity . This dual functionality makes it a versatile intermediate for constructing more complex molecules, such as protease inhibitors, receptor antagonists, and other biologically active agents explored in scientific studies. The mechanism of action for this reagent centers on the reactivity of the sulfonyl chloride group. This group is a strong electrophile, and its reactions typically proceed via a two-step addition-elimination mechanism where a nucleophile (such as the nitrogen of an amine) attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new carbon-sulfur-heteroatom bond . Handling and Safety: This product is For Research Use Only and is not intended for human or veterinary or diagnostic use . As a sulfonyl chloride derivative, it is likely corrosive and moisture-sensitive. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment in a well-ventilated fume hood.

Properties

IUPAC Name

3-methylsulfanylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUQEVOIQNUKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-(methylsulfanyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Methylsulfanyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The methylsulfanyl group can undergo oxidation, further diversifying its reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Effects

The reactivity and physical properties of sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Substituent Electronic Effect Molecular Weight (g/mol)
3-(Methylsulfanyl)benzene-1-sulfonyl chloride C₇H₇ClO₂S₂ -SMe (thioether) Electron-donating (via S lone pairs) 222.59
3-Chloro-4-methylbenzene-1-sulfonyl chloride C₇H₆Cl₂O₂S -Cl, -CH₃ -Cl: Strongly electron-withdrawing 225.08
3-Methoxybenzenesulfonyl chloride C₇H₇ClO₃S -OCH₃ (methoxy) Electron-donating (resonance) 206.65
3-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S -CF₃ Strongly electron-withdrawing 244.62
3-(Methoxymethyl)benzenesulfonyl chloride C₈H₉ClO₃S -CH₂OCH₃ Electron-donating (steric bulk) 220.67
3-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride C₁₃H₈ClNO₂S₂ Benzothiazole ring Electron-withdrawing (heterocycle) 301.80

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance electrophilicity of the sulfonyl chloride, increasing reactivity toward amines or alcohols .
  • Steric Effects : Bulky substituents like -CH₂OCH₃ or benzothiazole may hinder access to the sulfonyl chloride group, reducing reaction rates.

Physical Properties

Table 2: Physical Property Comparison
Compound Name Boiling Point (°C) Density (g/mL) Solubility Trends
This compound Not reported Not reported Likely moderate polarity due to -SMe
3-Methoxybenzenesulfonyl chloride 158–159 (20 mmHg) Not reported Soluble in polar aprotic solvents
3-(Trifluoromethyl)benzenesulfonyl chloride Not reported Not reported Lower solubility in polar solvents (hydrophobic -CF₃)

Notes:

  • The trifluoromethyl derivative’s hydrophobicity may limit its utility in aqueous reactions but enhance compatibility with organic phases .
  • Methoxy-substituted analogues exhibit higher boiling points due to hydrogen-bonding capacity .

Biological Activity

3-(Methylsulfanyl)benzene-1-sulfonyl chloride is an arylsulfonyl chloride compound with the molecular formula C₇H₇ClO₄S₂ and a molecular weight of 254.71 g/mol. This compound is characterized by a disubstituted benzene ring, featuring a methylsulfonyl group at the 3rd position and a sulfonyl chloride group at the 1st position. Its unique structure provides reactive sites that facilitate various chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

The synthesis of this compound typically involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The resulting compound can be utilized as an electrophilic warhead in drug design, particularly in developing inhibitors targeting specific biological pathways.

Potential Applications

  • Medicinal Chemistry : Sulfonyl chlorides are frequently used as intermediates in synthesizing pharmaceuticals. They can act as electrophilic agents in reactions with nucleophiles, leading to the formation of sulfonamide derivatives which have shown biological activity against various targets.
  • Targeted Drug Delivery : The compound's structure may allow it to be used in antibody-drug conjugates (ADCs), where it could serve as a linker or payload due to its ability to form stable conjugates with biomolecules .

Case Study 1: Anticancer Activity

A study evaluated a series of compounds derived from sulfonyl chlorides, including derivatives of this compound, for their anticancer properties. It was found that some derivatives exhibited potent inhibitory activity against cancer cell lines by disrupting microtubule assembly, similar to known chemotherapeutic agents .

Case Study 2: Inhibition of Protein Interactions

Research has demonstrated that sulfonyl chloride compounds can effectively inhibit protein interactions critical for cell survival and proliferation. For instance, derivatives containing the methylsulfanyl group were shown to bind selectively to Bcl-2 and Bcl-xL proteins, which are important targets in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their potential biological activities:

Compound NameMolecular FormulaSimilarity IndexBiological Activity
4-Iodobenzenesulfonyl chlorideC₆H₄ClI₁O₂S0.71Antitumor activity reported
4-Chlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂S0.71Used in drug synthesis
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chlorideC₉H₆ClF₃O₂S0.70Potential anti-inflammatory properties
3-(Phenylsulfonyl)acrylonitrileC₉H₈N₁O₂S0.69Exhibits antimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(methylsulfanyl)benzene-1-sulfonyl chloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves sulfonation or chlorination of a benzene derivative with a methylsulfanyl group. For example, reacting 3-(methylsulfanyl)benzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions in solvents like dichloromethane .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is recommended. Purity (>95%) can be confirmed via HPLC or melting point analysis .

Q. How can the structure of this compound be validated experimentally?

  • Spectroscopic Techniques :

  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm, while the methylsulfanyl group (S-CH₃) resonates as a singlet near δ 2.5 ppm .
  • IR Spectroscopy : Key peaks include ν(SO₂) at ~1370 cm⁻¹ and ν(C-S) at ~650 cm⁻¹. The sulfonyl chloride group (S=O) shows strong absorption near 1170 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., 220.7 g/mol for C₇H₇ClO₂S₂) .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Corrosive to skin/eyes; releases toxic gases (e.g., HCl, SO₂) upon hydrolysis .
  • Mitigation : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Neutralize spills with sodium bicarbonate . Store in airtight containers away from moisture .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the reactivity of sulfonyl chlorides in nucleophilic substitutions?

  • Mechanistic Insight : The electron-donating methylsulfanyl group increases electron density on the benzene ring, potentially accelerating reactions with nucleophiles (e.g., amines, alcohols) by stabilizing transition states through resonance .
  • Case Study : In comparative studies, 3-(methylsulfanyl) derivatives exhibit faster reaction kinetics than halogenated analogs (e.g., 3-chloro variants) due to reduced steric hindrance and enhanced electronic effects .

Q. What strategies resolve contradictions in reported stability data for sulfonyl chlorides under aqueous conditions?

  • Experimental Design :

  • Perform kinetic studies under controlled pH and temperature. For example, monitor hydrolysis rates via UV-Vis spectroscopy at λ_max = 260 nm (SO₂Cl degradation) .
  • Compare stability in aprotic solvents (e.g., THF) versus protic solvents (e.g., water/methanol mixtures) .
    • Data Interpretation : Conflicting results may arise from trace moisture in solvents or impurities. Use Karl Fischer titration to quantify water content .

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify reactive sites .
  • Molecular docking studies can predict binding affinities with target proteins (e.g., enzymes in Mycobacterium tuberculosis) .
    • Validation : Compare computational results with experimental kinetic data or X-ray crystallography of co-crystallized complexes .

Methodological Resources

  • Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis during synthesis .
  • Analytical Cross-Verification : Combine NMR, IR, and LC-MS for unambiguous structural confirmation .
  • Safety Compliance : Adhere to OSHA and ECHA guidelines for hazardous chemical handling .

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